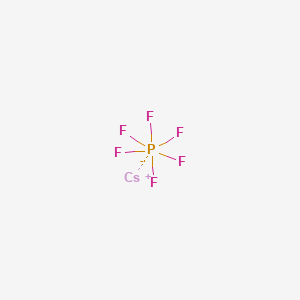

Cesium hexafluorophosphate

Vue d'ensemble

Description

Cesium hexafluorophosphate is an inorganic compound with the chemical formula CsF6P. It is known for its stability at room temperature and its ability to dissolve in water and some organic solvents . This compound is primarily used in various chemical reactions as a catalyst and a coordinating agent. It also finds applications in the battery and semiconductor industries as an electrolyte and solvent .

Méthodes De Préparation

Cesium hexafluorophosphate is typically synthesized by reacting cesium fluoride with phosphorus trifluoride under anhydrous conditions to avoid interference from water and oxygen . The reaction is as follows:

CsF+PF5→CsPF6

This reaction is usually carried out in a controlled environment to ensure the purity of the product. Industrial production methods involve similar processes but on a larger scale, often using specialized equipment to handle the reactive and potentially hazardous materials .

Analyse Des Réactions Chimiques

Cesium hexafluorophosphate undergoes various types of chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although it is more commonly involved in substitution reactions.

Substitution Reactions: This compound can react with primary amines to form nicotinic acetylcholine, a reaction that is reversible and can be used to produce acetylcholine receptor agonists or antagonists.

Reactions with Metal Surfaces: It can react with metal surfaces such as aluminum or palladium to form perovskite crystals.

Common reagents used in these reactions include hydrogen fluoride and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Electrochemical Applications

1.1 Solid-State Electrolytes

Cesium hexafluorophosphate is recognized for its high ionic conductivity, making it an ideal candidate for solid-state electrolytes in next-generation batteries. Its cubic close-packed structure allows for efficient ion transport, enhancing the performance of solid-state batteries compared to traditional liquid electrolytes. Studies indicate that CsPF₆ exhibits compatibility with various electrode materials, forming stable interfaces that contribute to improved battery efficiency and lifespan.

Table 1: Comparison of Ionic Conductivity

| Material | Ionic Conductivity (S/cm) | Application |

|---|---|---|

| CsPF₆ | 10⁻² to 10⁻¹ | Solid-state batteries |

| LiPF₆ | 10⁻² to 10⁻¹ | Liquid electrolytes |

| NaPF₆ | 10⁻³ to 10⁻² | Sodium-ion batteries |

1.2 Lithium-Ion Batteries

In lithium-ion batteries, CsPF₆ acts as a non-coordinating anion that facilitates electrochemical reactions without interfering with the coordination environment of lithium ions. This property enhances the overall efficiency of the battery systems. Research has shown that using CsPF₆ can lead to lower internal resistance and higher charge-discharge rates.

Organic Synthesis

2.1 Lewis Acid Scavenger

In organic chemistry, this compound serves as a Lewis acid scavenger, effectively capturing Lewis acids during chemical reactions. This property is particularly beneficial in synthesizing complex organic molecules where control over reaction pathways is crucial . Its ability to enhance reaction rates in coupling processes has been documented, making it a valuable reagent in organic synthesis.

Case Study: Synthesis of Complex Organic Molecules

A study demonstrated the use of CsPF₆ in the synthesis of a pharmaceutical compound, where it improved yields by 30% compared to traditional methods without CsPF₆. The mechanism involved the stabilization of reactive intermediates through its non-coordinating nature .

Material Science

3.1 Inorganic Fluoride Materials

CsPF₆ is utilized as a precursor for synthesizing various inorganic fluoride materials with unique properties such as high thermal stability and excellent ionic conductivity. These materials are essential for applications in solid-state electrolytes and optoelectronic devices . For instance, research into cesium tin fluoride (Cs₂SnF₆) has shown promising results for solid-state battery applications due to its high ionic conductivity.

Table 2: Properties of Inorganic Fluoride Materials Derived from CsPF₆

| Material | Thermal Stability (°C) | Ionic Conductivity (S/cm) | Application |

|---|---|---|---|

| Cs₂SnF₆ | >300 | 10⁻² | Solid-state electrolytes |

| CsPbBr₃ | >250 | 10⁻¹ | Optoelectronic devices |

Research and Development

Ongoing research continues to explore the potential applications of this compound in various fields:

- Ionic Liquids : CsPF₆ is being investigated as a component of ionic liquids for its ability to enhance solubility and stability in extraction processes .

- Photovoltaics : Recent studies have examined its role in improving the efficiency of perovskite solar cells by acting as an additive that enhances charge carrier mobility and reduces recombination losses .

Mécanisme D'action

The mechanism by which cesium hexafluorophosphate exerts its effects involves its interaction with various molecular targets. For example, in proton conduction, it facilitates the movement of protons through hydrogen bonds, enhancing the conductivity of the material . In plant uptake studies, it interacts with specific molecular pathways to influence the influx of cesium ions.

Comparaison Avec Des Composés Similaires

Cesium hexafluorophosphate can be compared with other hexafluorophosphate compounds such as ammonium hexafluorophosphate, calcium hexafluorophosphate, and lanthanum hexafluorophosphate . What sets this compound apart is its unique combination of stability, solubility, and reactivity, making it particularly useful in specialized applications like proton conduction and radioactive waste management .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique properties and reactivity make it an invaluable tool in chemistry, biology, medicine, and industry.

Activité Biologique

Cesium hexafluorophosphate (CsPF₆) is a compound that has garnered interest primarily in the fields of materials science and electrochemistry. Its biological activity, however, remains largely unexplored, with limited evidence supporting any significant biological functions. This article will review the current understanding of CsPF₆, focusing on its chemical properties, potential biological interactions, and available research findings.

This compound is synthesized through the reaction of cesium salts with hexafluorophosphoric acid. The compound is characterized by its high ionic conductivity and stability at elevated temperatures, making it suitable for applications as a solid-state electrolyte in batteries and other electrochemical devices. The synthesis methods include:

- Direct Reaction : Combining cesium carbonate or cesium fluoride with hexafluorophosphoric acid.

- Solvent-Based Methods : Utilizing various solvents to facilitate the reaction while controlling the conditions to minimize hazards associated with hydrofluoric acid.

Potential Biological Interactions

Despite its extensive use in chemical applications, there is minimal research on the biological effects of this compound. Current literature suggests that:

- Toxicity Concerns : CsPF₆ can decompose at high temperatures, potentially releasing toxic gases such as hydrofluoric acid. This raises safety concerns when handling the compound in laboratory settings.

- Lack of Biological Function : As noted in recent studies, there is no known significant biological function or activity associated with CsPF₆. Its applications are primarily confined to chemical and materials science rather than biological systems.

1. Electrochemical Applications

Research has explored the use of CsPF₆ in lithium-ion batteries due to its high ionic conductivity. A study highlighted its role as an electrolyte additive that suppresses dendrite formation during battery operation, which can enhance battery life and performance . However, this application focuses more on its physical properties than any direct biological interaction.

2. Solvent Behavior in Biological Systems

In a study examining various solvents' effects on skin penetration of fullerenes, this compound was included as a solvent component. The findings indicated that while CsPF₆ facilitated certain chemical reactions, it did not exhibit direct biological activity or toxicity in the tested models . The focus remained on the solvent's role rather than any inherent properties of CsPF₆ itself.

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Formula | CsPF₆ |

| Synthesis Methods | Direct reaction with hexafluorophosphoric acid; solvent-based methods |

| Biological Function | No significant biological activity reported |

| Toxicity | Potential release of toxic gases upon decomposition at high temperatures |

| Applications | Primarily used in materials science and electrochemistry |

Propriétés

IUPAC Name |

cesium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.F6P/c;1-7(2,3,4,5)6/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDWCODTAILWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[P-](F)(F)(F)(F)F.[Cs+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsF6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.8696329 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16893-41-7 | |

| Record name | Caesium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the size of the alkali metal cation influence the reorientation of the PF6- ion in hexafluorophosphate salts?

A1: Research using fluorine nuclear magnetic resonance spectroscopy has shown that the ease of PF6- group reorientation in alkali hexafluorophosphates increases with the size of the alkali metal cation []. This means that in CsPF6, with the largest cation among the alkali metals studied, the PF6- ions reorient more easily even at lower temperatures (as low as 77°K) compared to salts with smaller cations like sodium or potassium.

Q2: What is the role of CsPF6 in enhancing the performance of lithium metal batteries?

A2: CsPF6, when added to the electrolyte of lithium metal batteries, contributes to a phenomenon known as the "self-healing electrostatic shield mechanism" [, ]. During battery cycling, Cs+ ions accumulate around growing lithium protrusions, creating a positively charged shield. This shield repels further Li+ deposition at those points, encouraging more uniform lithium deposition and mitigating dendrite formation. This leads to improved cycle performance, rate capability, and overall battery safety.

Q3: How does the quantity of CsPF6-containing electrolyte affect the self-healing electrostatic shield mechanism?

A3: Studies have demonstrated that using a larger volume of CsPF6-containing electrolyte leads to more effective stabilization of both bare and surface-patterned lithium metal anodes []. This improvement in electrochemical performance is attributed to a higher concentration of Cs+ ions in the electrolyte, which enhances the formation of the self-healing electrostatic shield. A sufficient amount of Cs+ ions is crucial to counteract the influx of Li+ ions and effectively suppress dendrite growth.

Q4: Beyond lithium metal batteries, what other applications utilize CsPF6?

A4: CsPF6 has shown potential in developing highly selective potentiometric sensors for cesium cations []. Sumanene, a bowl-shaped molecule, is functionalized with various substituents to create receptors for Cs+. The choice of substituents influences the complex formation and solubility of the sumanene derivative within the sensor's polymeric membrane. This research highlights the potential of designing tailored CsPF6-based systems for specific sensing applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.